molecular formula C9H20N2O B103848 1-(3-Methoxypropyl)-4-piperidinamine CAS No. 179474-79-4

1-(3-Methoxypropyl)-4-piperidinamine

Cat. No. B103848
M. Wt: 172.27 g/mol
InChI Key: HIXAJGFVNMKLML-UHFFFAOYSA-N
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Description

The compound "1-(3-Methoxypropyl)-4-piperidinamine" is a piperidine derivative, which is a class of organic compounds that are known for their presence in various pharmaceuticals and biological activities. Piperidine derivatives are often synthesized and modified to enhance their pharmacological properties, such as antiallergy, affinity for neurotransmitter transporters, and antimalarial activities .

Synthesis Analysis

The synthesis of piperidine derivatives can involve multi-step reactions, including protection and deprotection of functional groups, as well as one-pot reactions. For instance, the synthesis of 4-(diarylhydroxymethyl)-1-[3-(aryloxy)propyl]piperidines, which are structurally related to "1-(3-Methoxypropyl)-4-piperidinamine," involves the use of aryloxypropyl as a starting material . Similarly, the synthesis of 3-(pyrrolidin-1-yl)piperidine, another related compound, was achieved through the catalytic hydrogenation of pyrrolylpyridine . These methods highlight the diverse synthetic approaches that can be applied to piperidine derivatives.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which can adopt different conformations such as chair or twist boat. The substituents on the piperidine ring can influence the overall molecular conformation and the dihedral angles between aromatic rings when present . The methoxy groups are often coplanar with the attached benzene rings, which can affect the molecule's electronic properties and interactions .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including nucleophilic substitution reactions. For example, 2-methoxy- and 2-acyloxypiperidines were used as substrates for nucleophilic substitution reactions with silyl enolates, catalyzed by metal triflates . The reactions' diastereoselectivity was influenced by the substituents on the piperidine ring, leading to either cis- or trans-selective products .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The presence of methoxy and other substituents can affect the compound's polarity, solubility, and stability. The crystal and molecular structures of these compounds are often stabilized by hydrogen bonding and C-H...π interactions, which can also influence their reactivity and interaction with biological targets . The NMR studies provide detailed insights into the compound's environment, including the conformational preferences and dynamic behavior of the molecules .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones, involving structures similar to 1-(3-Methoxypropyl)-4-piperidinamine, have been designed, synthesized, and tested. They showed significant promise as c-Met/ALK dual inhibitors with substantial in vivo pharmacological effects and antitumor activity, specifically inhibiting c-Met phosphorylation and significantly inhibiting tumor growth in human gastric carcinoma xenograft models (Li et al., 2013).

Stereochemistry and Dynamics

  • Studies on N-nitroso and N-formyl derivatives of t-3-isopropyl-r-2, c-6-bis(4-methoxyphenyl)piperidin-4-one have contributed valuable insights into the stereochemical behavior of compounds. These investigations revealed that the syn and anti rotamers of the compounds exist in different conformations and that the stereodynamics of these compounds can be complex, involving multiple conformational states (Ponnuswamy et al., 2015).

Analytical Profiling

  • Analytical profiling of substances structurally similar to 1-(3-Methoxypropyl)-4-piperidinamine, like methoxphenidine and its analogs, has been crucial in forensic toxicology. This involves characterizing substances obtained from online retailers and differentiating between isomers for accurate identification in forensic casework. This kind of research is critical for understanding the properties, potential uses, and effects of these compounds (McLaughlin et al., 2016).

Medicinal Chemistry

  • In the realm of medicinal chemistry, compounds structurally related to 1-(3-Methoxypropyl)-4-piperidinamine, such as the conformationally rigid diamine 3-(Pyrrolidin-1-yl)piperidine, have been synthesized and hold significant importance. This research provides novel methods for the synthesis of these compounds, which could potentially lead to the development of new therapeutic agents (Smaliy et al., 2011).

Biochemical Interactions and Effects

  • 1-(3-Methoxypropyl)-4-piperidinamine and its derivatives have been studied for their interactions and potential effects in biochemical systems. For instance, the synthesis of β-Cyclodextrin complexes of 3,7-Diazabicyclo[3.3.1]Nonan-9-One derivatives demonstrated myelostimulatory activity, illustrating the compound's potential for medical applications in stimulating bone marrow activity (Malmakova et al., 2020).

Antibacterial Applications

  • The synthesis of N,N'-Bis(4-methoxy-benzylidene)-1,4-bis(3-aminopropyl)piperazine and its characterization, including crystal structure and antibacterial activity, demonstrates the potential use of 1-(3-Methoxypropyl)-4-piperidinamine derivatives as antibacterial agents. This research provides insights into the structural characteristics and the effects of these compounds on various bacterial strains (Xu et al., 2012).

Safety And Hazards

The safety data sheet for a related compound, 3-Methoxypropylamine, indicates that it is a flammable liquid and vapor. It is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is harmful to aquatic life .

properties

IUPAC Name

1-(3-methoxypropyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-12-8-2-5-11-6-3-9(10)4-7-11/h9H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXAJGFVNMKLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477332
Record name 1-(3-methoxypropyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methoxypropyl)-4-piperidinamine

CAS RN

179474-79-4
Record name 1-(3-Methoxypropyl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179474-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Methoxypropyl)-4-piperidinamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-methoxypropyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-methoxypropyl)-4-piperidinamine
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
OFT BLOG - Synlett, 1993 - allfordrugs.com
Prucalopride (brand name Resolor, developed by Johnson & Johnson and licensed to Movetis) is a drug acting as a selective, high affinity 5-HT 4 receptor agonist[1] which targets the …
Number of citations: 2 www.allfordrugs.com
OFT BLOG - allfordrugs.com
The selective production of platform chemicals from thermal conversion of biomass-derived carbohydrates is challenging. As precursors to natural products and drug molecules, …
Number of citations: 2 www.allfordrugs.com
Y Zhang, J Huang, X Liu, J Cheng… - Journal of Food …, 2017 - Wiley Online Library
The main monomer compounds from spoiled Grass carp (Ctenopharyngodon Idellus) were analyzed and deduced using high‐performance liquid chromatography coupled with …
Number of citations: 3 ifst.onlinelibrary.wiley.com
周中高, 元洋洋, 刘红波, 戚琦, 谢永荣 - 波谱学杂志, 2018 - html.rhhz.net
: 以4-氨基-5-氯-2, 3-二氢苯并呋喃-7-羧酸和1-(3-甲氧基丙基)-4-哌啶胺为原料, 通过酰胺缩合反应合成了普卡必利. 普卡必利化学名为4-氨基-5-氯-2, 3-二氢-N-[1-(3-甲氧基丙基)-4-哌啶基]-7-…
Number of citations: 4 html.rhhz.net

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